Increased Calculated Lipophilicity (XLogP3 = 1.3) Versus Des-Methyl Analog
The 3-methyl substituent on the pyrazole ring of CAS 957301-85-8 contributes to a calculated XLogP3 value of 1.3 . In contrast, the des-methyl analog 4-(1-ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine (CAS 956363-87-4), which lacks the C3-methyl group, exhibits a calculated XLogP3 of 0.9 [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 4-(1-ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine (CAS 956363-87-4): 0.9 |
| Quantified Difference | +0.4 units (approx. 44% higher) |
| Conditions | Computationally predicted values from vendor technical datasheets |
Why This Matters
This quantifiable lipophilicity differential informs selection when optimizing ADME properties, as each +1 unit increase in logP can correspond to approximately a 10-fold change in octanol-water partitioning, affecting both permeability and metabolic clearance.
- [1] Kuujia. (n.d.). 4-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine (CAS 956363-87-4) Properties Data. View Source
